molecular formula C14H28O4 B14675750 Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol CAS No. 28254-05-9

Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol

Cat. No.: B14675750
CAS No.: 28254-05-9
M. Wt: 260.37 g/mol
InChI Key: LXYMOVNSKFAKPH-UHFFFAOYSA-N
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Description

Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol is an organic compound with a complex structure that includes both an acetic acid moiety and an epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol typically involves multiple steps. One common method includes the epoxidation of an appropriate alkene precursor followed by the introduction of the acetic acid group. The reaction conditions often require the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of a catalyst to facilitate the formation of the epoxide ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions are crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxide ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential applications in enzyme inhibition and drug development. The acetic acid moiety can participate in hydrogen bonding and other interactions that influence the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol: shares similarities with other epoxide-containing compounds such as epichlorohydrin and glycidol.

    Hexan-1-ol: and other long-chain alcohols also exhibit similar reactivity in terms of oxidation and reduction reactions.

Uniqueness

What sets this compound apart is the combination of an epoxide ring and an acetic acid group within the same molecule

Properties

CAS No.

28254-05-9

Molecular Formula

C14H28O4

Molecular Weight

260.37 g/mol

IUPAC Name

acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol

InChI

InChI=1S/C12H24O2.C2H4O2/c1-2-3-8-11-12(14-11)9-6-4-5-7-10-13;1-2(3)4/h11-13H,2-10H2,1H3;1H3,(H,3,4)

InChI Key

LXYMOVNSKFAKPH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(O1)CCCCCCO.CC(=O)O

Origin of Product

United States

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